Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate

CAS No.: 30588-33-1

Cat. No.: VC2128448

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30588-33-1 |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | ethyl 3-oxo-2-phenyl-1H-pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3 |

| Standard InChI Key | RWFAFMVYYSHQLZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Structural Characteristics

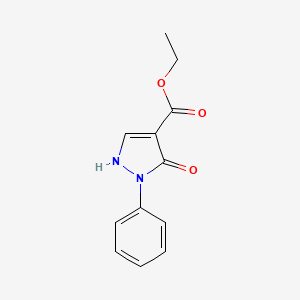

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS: 30588-33-1) features a pyrazole ring with distinctive substitution patterns that define its chemical behavior. The compound contains a phenyl group at the 2-position of the dihydropyrazole ring, an oxo group at the 3-position, and an ethyl carboxylate group at the 4-position . This specific arrangement of functional groups creates a versatile small molecule scaffold that can serve as a building block for more complex structures . The pyrazole ring itself is a five-membered heterocycle containing two adjacent nitrogen atoms, which contributes to the compound's potential for hydrogen bonding and interaction with biological targets.

The molecular formula of the compound is C12H12N2O3 with a molecular weight of 232.24 g/mol . In SMILES notation, its structure is represented as CCOC(C1=CNN(C1=O)c1ccccc1)=O, which encodes the connectivity of atoms within the molecule . The presence of both the phenyl and carboxylate groups on the pyrazole core creates an interesting electronic distribution that influences its chemical reactivity.

Physical and Chemical Properties

Understanding the physical and chemical properties of ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate is essential for its proper handling and application in various research contexts. Based on available data and structural features, the compound is expected to exhibit characteristics typical of substituted pyrazoles with similar functional groups.

Table 1: Physical and Chemical Properties of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

The compound is classified as an aliphatic amine that has been characterized as a piperidine and pyrrolidine analog, suggesting specific structural and reactivity similarities to these important heterocyclic systems . This classification provides valuable insights into its potential chemical behavior and applications in synthetic chemistry.

Structural Analogs and Related Compounds

Comparison with Non-Phenylated Analogs

The structure of ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate can be better understood by comparing it with its non-phenylated analog, ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS: 7251-53-8). This related compound shares the basic pyrazole scaffold but lacks the phenyl substituent at the 2-position, resulting in different physical properties and potentially different biological activities .

The non-phenylated analog has a molecular formula of C6H8N2O3 and a molar mass of 156.14 g/mol, significantly lower than the phenylated version due to the absence of the aromatic ring . It exhibits a melting point of 140-142°C, a boiling point of 311.7°C at 760 mmHg, and a density of 1.272 g/cm³ . These properties provide a reference point for estimating the physical characteristics of ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate, which would typically have higher lipophilicity due to the phenyl group.

Related Pyrazole Derivatives

The pyrazole scaffold present in ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate is a common structural motif in numerous biologically active compounds. 3-phenyl-1H-pyrazole, a closely related compound, is recognized as an important intermediate for the synthesis of many biologically active substances . This highlights the significance of the pyrazole core in medicinal chemistry and pharmaceutical development.

Several substituted pyrazole derivatives have been synthesized and characterized, including 3-p-tolyl-1H-pyrazole and 3-(4-fluorophenyl)-1H-pyrazole, which share structural similarities with the target compound . These analogs provide insights into how various substitution patterns on the pyrazole ring can influence physical properties and biological activities.

Synthesis and Production Methods

Documented Synthetic Applications

In the available patent literature, ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate has been utilized as a starting material for the synthesis of more complex molecules. One documented procedure describes "a solution of ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (1000 mg, 5.0 mmol) in dichloromethane (10 mL)" being used in the context of cancer treatment research . This indicates the compound's role as a valuable intermediate in the synthesis of potential therapeutic agents.

The non-phenylated analog, ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, is described as "an important intermediate compound that is widely used in pharmaceutical and pesticide synthesis" . This suggests that the phenylated version may have similar utility in various synthetic applications, particularly in the development of biologically active molecules.

Applications and Uses

Pharmaceutical Applications

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate holds significant potential in pharmaceutical research and development. It is characterized as a "versatile small molecule scaffold" , indicating its utility as a building block in medicinal chemistry. The specific structural features of this compound make it particularly valuable for drug design efforts:

-

The pyrazole core provides a rigid scaffold that can orient substituents in three-dimensional space

-

The phenyl substituent contributes to lipophilicity and potential aromatic interactions with biological targets

-

The ester functionality serves as a handle for further chemical modifications

-

The oxo group can participate in hydrogen bonding interactions

The compound's involvement in cancer treatment research, as evidenced by its mention in patent literature , highlights its potential significance in oncology drug development. Pyrazole derivatives in general have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, suggesting similar potential for ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate.

Role as a Chemical Intermediate

One of the primary applications of ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate is as an intermediate in the synthesis of more complex molecules with potential therapeutic value. The compound's functionality allows for various chemical transformations, including:

-

Ester hydrolysis to form the corresponding carboxylic acid

-

Amide formation via the carboxylate group

-

Further substitution on the pyrazole ring

-

Modifications to the phenyl group through aromatic substitution reactions

These transformations enable the development of libraries of structurally diverse compounds for biological screening and structure-activity relationship studies. The compound's documented use in synthetic procedures underscores its importance as a building block in organic synthesis and drug discovery.

Biological Activity and Research Findings

Structure-Activity Relationship Considerations

The relationship between the structure of ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate and its potential biological activity can be analyzed based on its key structural features:

-

The pyrazole ring provides nitrogen atoms that can serve as hydrogen bond acceptors in interactions with biological targets

-

The phenyl group can participate in hydrophobic interactions and π-stacking with aromatic amino acid residues in proteins

-

The ethyl carboxylate moiety offers both hydrogen bond accepting capabilities and a site for metabolism or prodrug formation

-

The oxo functionality provides additional hydrogen bond accepting potential

These structural elements collectively determine the compound's ability to interact with biological macromolecules and influence its pharmacokinetic properties. Understanding these structure-activity relationships is crucial for the rational design of derivatives with optimized biological activities.

The commercial availability of this compound from multiple sources indicates its relevance to current research efforts and its established place in chemical libraries and compound collections.

Registry and Database Information

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate is registered in various chemical databases and compound repositories, providing researchers with access to important structural and property information. The compound has been assigned specific identifiers that facilitate its tracking and reference in scientific literature:

These registry entries ensure proper identification of the compound across different research contexts and enable researchers to access relevant information about its properties, synthesis, and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume